molecular formula C10H12BrN3O B12994357 4-((3-Bromopyridin-2-yl)amino)-1-methylpyrrolidin-2-one

4-((3-Bromopyridin-2-yl)amino)-1-methylpyrrolidin-2-one

Cat. No.: B12994357
M. Wt: 270.13 g/mol
InChI Key: ZMRAVCPEVJJXHI-UHFFFAOYSA-N
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Description

4-((3-Bromopyridin-2-yl)amino)-1-methylpyrrolidin-2-one is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom and an amino group, linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Bromopyridin-2-yl)amino)-1-methylpyrrolidin-2-one typically involves the reaction of 3-bromopyridine-2-amine with 1-methylpyrrolidin-2-one under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts or alternative solvents that are more environmentally friendly. The reaction conditions might also be adjusted to allow for continuous flow synthesis, which can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-((3-Bromopyridin-2-yl)amino)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using arylboronic acids.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-Bromopyridin-2-yl)amino)-1-methylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Bromopyridin-2-yl)amino)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-nitropyridine: Another brominated pyridine derivative with different functional groups.

    N-(Pyridin-2-yl)amides: Compounds with similar pyridine-based structures but different substituents.

    3-Bromoimidazo[1,2-a]pyridines: Compounds with a fused pyridine-imidazole ring system.

Uniqueness

4-((3-Bromopyridin-2-yl)amino)-1-methylpyrrolidin-2-one is unique due to its specific combination of a brominated pyridine ring and a pyrrolidinone ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and medicinal applications.

Properties

Molecular Formula

C10H12BrN3O

Molecular Weight

270.13 g/mol

IUPAC Name

4-[(3-bromopyridin-2-yl)amino]-1-methylpyrrolidin-2-one

InChI

InChI=1S/C10H12BrN3O/c1-14-6-7(5-9(14)15)13-10-8(11)3-2-4-12-10/h2-4,7H,5-6H2,1H3,(H,12,13)

InChI Key

ZMRAVCPEVJJXHI-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)NC2=C(C=CC=N2)Br

Origin of Product

United States

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